(1R,5S)-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid
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Overview
Description
(1R,5S)-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[321]octane-5-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core and the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic core.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the bicyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S)-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1R,5S)-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid: Lacks the Fmoc protecting group, making it less versatile in synthetic applications.
(1R,5S)-6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-azabicyclo[3.2.1]octane-5-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.
Uniqueness
The presence of the Fmoc protecting group in (1R,5S)-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid provides unique reactivity and stability, making it a valuable intermediate in organic synthesis. Its bicyclic structure also imparts rigidity, which can be advantageous in drug design.
Properties
IUPAC Name |
(1R,5S)-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-21(26)23-11-5-6-15(12-23)13-24(23)22(27)28-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,25,26)/t15-,23+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVKYEBMYXINBO-CMJOXMDJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@](C1)(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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